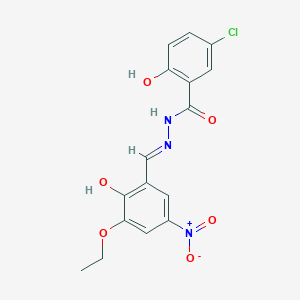
1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide, also known as ML352, is a small molecule drug that has been identified as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies, and research is ongoing to explore its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in disease processes. For example, in cancer cells, 1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been shown to inhibit the activity of a protein called MTH1, which is involved in DNA repair and is essential for the survival of cancer cells.
Biochemical and Physiological Effects:
1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific disease being targeted. In cancer cells, the compound has been shown to induce cell death and inhibit the growth of tumors. In Alzheimer's and Parkinson's disease, 1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been shown to reduce the accumulation of toxic proteins in the brain and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has several advantages for use in lab experiments, including its high potency and specificity for its target proteins. However, the compound also has some limitations, including its low solubility and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide, including further preclinical studies to explore its potential applications in various diseases, as well as clinical trials to test its safety and efficacy in humans. Additionally, research is ongoing to optimize the synthesis of the compound and improve its pharmacokinetic properties. Overall, 1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications in medicine.
Métodos De Síntesis
The synthesis of 1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the final coupling of the isoxazole and biphenyl groups. The process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In preclinical studies, the compound has shown promising results in inhibiting the growth of cancer cells and reducing the accumulation of toxic proteins in the brain.
Propiedades
IUPAC Name |
N-[4-(3-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-28-22-6-2-4-18(14-22)17-7-9-20(10-8-17)24-23(27)19-5-3-12-26(15-19)16-21-11-13-29-25-21/h2,4,6-11,13-14,19H,3,5,12,15-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEHTLXBTPEMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)CC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-2-(methylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-5-carboxamide](/img/structure/B6074611.png)
![ethyl (3,5-dimethyl-4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6074622.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B6074632.png)
![7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6074634.png)
![2-(1H-imidazol-2-ylmethyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6074636.png)
![4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6074642.png)
![5-[(4-chloro-2-nitrophenoxy)methyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B6074652.png)


![1-(4-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B6074667.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6074668.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6074672.png)
![1-methyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-2-piperidinecarboxamide](/img/structure/B6074691.png)